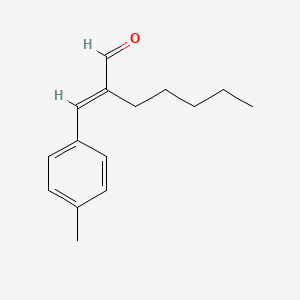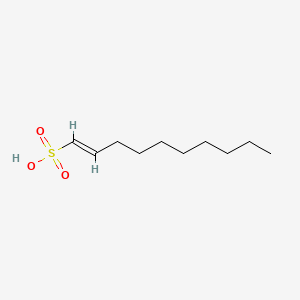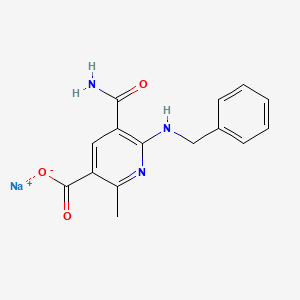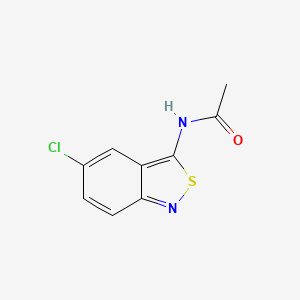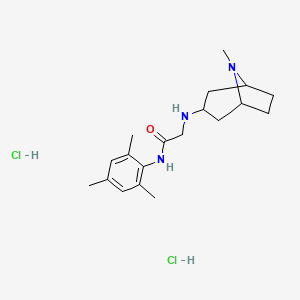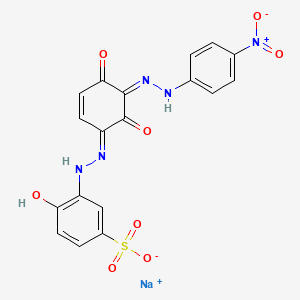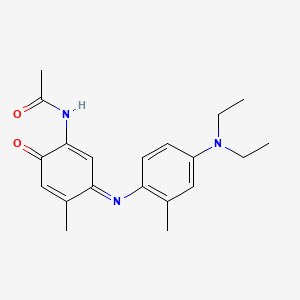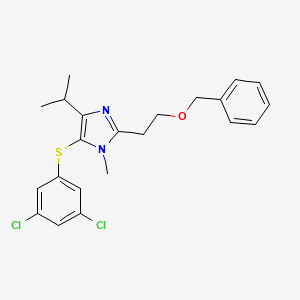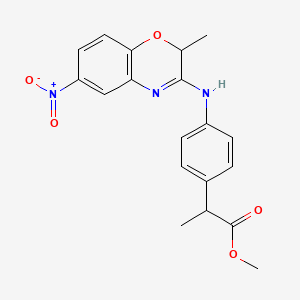
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound with a unique structure that includes a benzoxazin ring, a nitro group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves multiple steps:
Formation of the Benzoxazin Ring: The benzoxazin ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents such as nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the benzoxazin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzoxazin ring.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves its interaction with specific molecular targets. The nitro group and benzoxazin ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Benzoxazin derivatives: Compounds with variations in the benzoxazin ring structure.
Uniqueness
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to the specific combination of functional groups and the presence of the nitro-substituted benzoxazin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
109227-00-1 |
|---|---|
Formule moléculaire |
C19H19N3O5 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
methyl 2-[4-[(2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H19N3O5/c1-11(19(23)26-3)13-4-6-14(7-5-13)20-18-12(2)27-17-9-8-15(22(24)25)10-16(17)21-18/h4-12H,1-3H3,(H,20,21) |
Clé InChI |
LVJAGIDKRGIEHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



